molecular formula C11H7F3N4O2 B3037243 2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile CAS No. 477846-23-4

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile

Cat. No.: B3037243
CAS No.: 477846-23-4
M. Wt: 284.19 g/mol
InChI Key: YJLXJMGMENFJQQ-UHFFFAOYSA-N
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Description

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile is a complex organic compound with a unique structure that includes cyano, ethoxy, hydroxy, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would likely include rigorous quality control measures to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: Its unique structure may be explored for potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-cyano-4,5,5-trimethylfuran-2-ylidene]propanedinitrile
  • 2-[3-cyano-4-methyl-5-phenyl-5-trifluoromethyl-2(5H)-furan-2-ylidene]propanedinitrile

Uniqueness

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile is unique due to the presence of both ethoxy and hydroxy groups, along with the trifluoromethyl group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and materials science.

Properties

IUPAC Name

2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-1H-pyrrol-2-ylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N4O2/c1-2-20-9-7(5-17)8(6(3-15)4-16)18-10(9,19)11(12,13)14/h18-19H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLXJMGMENFJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C#N)C#N)NC1(C(F)(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Reactant of Route 2
Reactant of Route 2
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Reactant of Route 3
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Reactant of Route 4
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Reactant of Route 5
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile
Reactant of Route 6
2-[3-cyano-4-ethoxy-5-hydroxy-5-(trifluoromethyl)-2,5-dihydro-1H-pyrrol-2-ylidene]propanedinitrile

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